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Introduction

Gastrin-releasing peptide (GRP), a regulatory neuropeptide, plays a significant role in a
multitude of physiological and pathophysiological processes, including gastrointestinal
hormone release, smooth muscle contraction, and cell proliferation.[1][2] The human GRP
gene, located on chromosome 18921, is composed of three exons and two introns.[2]
Alternative splicing of the GRP pre-mRNA results in multiple transcript variants, which are then
translated into different protein isoforms.[2][3] These isoforms, particularly the precursor form
known as pro-gastrin-releasing peptide (proGRP), have garnered significant attention as
biomarkers, especially in the context of small cell lung cancer (SCLC).[4][5][6] This technical
guide provides a comprehensive overview of the alternative splicing of the human GRP gene,
the resulting protein isoforms, their quantitative expression, the experimental methodologies
used for their characterization, and their known signaling pathways.

GRP Gene Splice Variants and Protein Isoforms

Alternative processing of the primary GRP gene transcript gives rise to at least three distinct
MRNA variants, which in turn encode for different proGRP isoforms.[7] These variants differ
primarily in the C-terminal region of the resulting protein. The NCBI RefSeq database
annotates three main transcript variants for the human GRP gene:
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e Transcript Variant 1 (proGRP isoform 1): This variant represents the longest transcript and
encodes the longest protein isoform.[7]

o Transcript Variant 2 (proGRP isoform 2): This variant utilizes an alternative in-frame splice
site in the 3' coding region, leading to a shorter protein compared to isoform 1.[7]

» Transcript Variant 3 (proGRP isoform 3): This variant arises from an alternative splice site in
the coding region, which results in a frameshift and an early stop codon. Consequently, it
encodes a protein with a shorter and distinct C-terminus compared to isoform 1.[7]

These alternative splicing events lead to proGRP molecules with differing structures, which
may have distinct biological activities.[7]

Quantitative Data on GRP Splice Variant Expression

The quantification of individual GRP splice variants is a complex task. While total proGRP
levels are widely used as a clinical biomarker for SCLC, data on the differential expression of
specific isoforms is less common.

A key study by de Jong et al. (2013) developed a specific immunocapture and liquid
chromatography-mass spectrometry (LC-MS) method to differentiate and quantify proGRP
isoforms 1 and 3 in the serum of SCLC patients.[8] This method allows for the indirect
determination of the relative presence of isoform 2.[8] The table below summarizes the findings
from this study on four SCLC patients.

Isoform 2
. Total proGRP
Patient ID Isoform 1 (pM) Isoform 3 (pM) (calculated,
(pM)
pM)
Patient 1 125 102 23 0
Patient 2 200 145 55 0
Patient 3 350 280 70 0
Patient 4 1500 1200 300 0
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Data extracted from de Jong et al., 2013.[8] The study's method could not directly quantify
isoform 2, and the calculated values were derived from the total and the sum of isoforms 1 and
3.

Several other studies have reported on the median concentrations of total proGRP in SCLC
versus non-small cell lung cancer (NSCLC) and healthy individuals, highlighting its diagnostic

utility.

Median proGRP
Group Range (pg/mL) Study
Level (pg/mL)

SCLC 1,484 168-3,777 Fiala et al., 2021[4]
NSCLC 45 31.7-60.6 Fiala et al., 2021[4]
Healthy Subjects 36.1 28.8-43.5 Fiala et al., 2021[4]
SCLC 892.7 183.7-2,768.7 Park et al., 2018|5]
NSCLC 32.3 23.2-46.2 Park et al., 2018[5]
Other Diseases 26.6 20.2-39.9 Park et al., 2018[5]

Signaling Pathways

The biological effects of GRP are primarily mediated through its interaction with the gastrin-
releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[9] Activation of
GRPR stimulates the phospholipase C (PLC) signaling pathway.[1] This leads to the hydrolysis
of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC).[2] This cascade ultimately influences cellular processes such
as proliferation, hormone secretion, and smooth muscle contraction.

A critical point of investigation is whether all GRP isoforms signal through the same pathway.
While amidated GRP and its glycine-extended form (GRP18-28) are known to act via the
GRPR, the receptor for other proGRP fragments, such as those derived from different splice
variants, has not yet been definitively identified.[9] This suggests the intriguing possibility of
alternative signaling mechanisms for different GRP isoforms, which could contribute to their
diverse biological roles.
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Signaling pathway of GRP and potential alternative pathways for proGRP fragments.

Experimental Protocols

The characterization and quantification of GRP splice variants necessitate specific and
sensitive experimental methodologies. Below are detailed protocols for key experiments.

Quantification of proGRP Isoforms by Immunocapture
LC-MS

This protocol is based on the method developed by de Jong et al. (2013) for the differential
guantification of proGRP isoforms in serum.[8]

a. Immunoextraction of proGRP Isoforms:
e Couple anti-proGRP monoclonal antibodies to magnetic beads.
 Incubate serum samples with the antibody-coupled beads to capture all proGRP isoforms.

e Wash the beads to remove unbound proteins.
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Elute the captured proGRP isoforms from the beads.
. Tryptic Digestion:
Denature the eluted proGRP isoforms using a denaturing agent (e.g., urea).
Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
Digest the proteins into smaller peptides using trypsin.
. Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM-MS):
Separate the tryptic peptides using reverse-phase liquid chromatography.
Analyze the eluting peptides using a mass spectrometer operating in SRM mode.

Monitor for specific precursor-to-fragment ion transitions for unique "signature" peptides
corresponding to total proGRP, isoform 1, and isoform 3.

o Total proGRP signature peptide: NLLGLIEAK
o ProGRP isoform 1 signature peptide: LSAPGSQR
o ProGRP isoform 3 signature peptide: DLVDSLLQVLNVK

Quantify the isoforms based on the peak areas of their respective signature peptides, using
stable isotope-labeled internal standards for calibration.
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Workflow for proGRP isoform quantification by immunocapture LC-MS.

Analysis of GRP Splice Variants by Reverse
Transcription Quantitative PCR (RT-gPCR)

This protocol provides a general framework for the quantification of GRP mRNA splice variants,
which can be adapted from standard RT-qPCR guidelines.

a. RNA Extraction and cDNA Synthesis:

« |solate total RNA from human tissues or cell lines using a standard RNA extraction kit.
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Assess RNA gquality and quantity using spectrophotometry and gel electrophoresis.

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a
mix of oligo(dT) and random hexamer primers.

. Primer Design:

Design primer pairs that specifically amplify each GRP splice variant. This can be achieved
by placing primers across exon-exon junctions unique to each variant or within regions that
are present in one variant but absent in others.

Design a common primer set that amplifies all variants to determine total GRP mRNA levels
for normalization.

Validate the specificity of each primer pair by standard PCR and gel electrophoresis,
followed by sequencing of the amplicons.

. Quantitative PCR (qPCR):

Prepare a qPCR reaction mix containing cDNA template, splice variant-specific primers, and
a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TagMan).

Perform the qPCR reaction in a real-time PCR instrument.

Include no-template controls and a standard curve of known concentrations for absolute
guantification, or use the comparative Ct (AACt) method for relative quantification,
normalizing to a stably expressed reference gene.
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General workflow for the analysis of GRP splice variants by RT-qPCR.

Conclusion and Future Directions

The alternative splicing of the GRP gene presents a fascinating layer of complexity in the
regulation of its biological functions. The existence of multiple proGRP isoforms with potentially
distinct activities and signaling pathways has significant implications for both basic research
and clinical applications. While proGRP is an established biomarker for SCLC, the differential
quantification of its isoforms may provide even greater diagnostic and prognostic value.

Future research should focus on several key areas:
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o Comprehensive Quantification: Large-scale studies are needed to quantify the expression
levels of all GRP splice variants across a wide range of normal human tissues and various
cancer types.

e Functional Characterization: The specific biological functions of each proGRP isoform need
to be elucidated. This includes their roles in cell proliferation, apoptosis, and other cancer-
related processes.

» Receptor Identification and Signaling: A crucial next step is to identify the receptors for the
proGRP fragments that do not bind to the classical GRPR and to characterize their
downstream signaling pathways.

e Therapeutic Targeting: A deeper understanding of the roles of specific GRP isoforms in
cancer progression may open new avenues for the development of targeted therapies.

This in-depth guide provides a solid foundation for researchers, scientists, and drug
development professionals to delve into the intricate world of GRP gene alternative splicing and
its implications for human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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